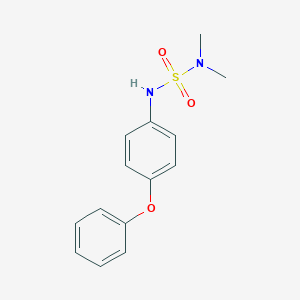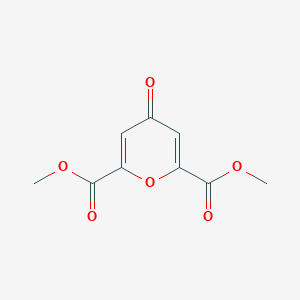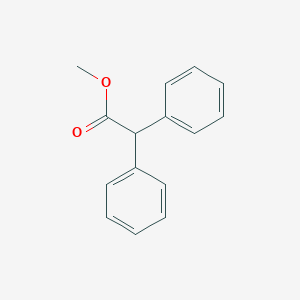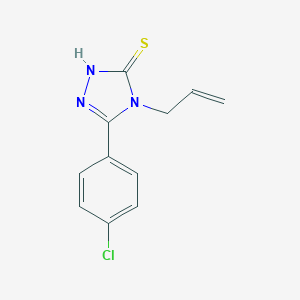
4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (ACPT) is a small molecule that has been studied extensively for its potential applications in the field of scientific research. ACPT has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Scientific Research Applications
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. These compounds demonstrate significant activity against a variety of pathogens, indicating their potential use in developing new therapeutic agents. The presence of the 4-allyl-5-(4-chlorophenyl) group in the triazole structure could enhance these properties, making it a candidate for further study in antimicrobial research (Ohloblina, 2022).
Antioxidant Properties
The open thiogroup in triazole derivatives, similar to the structure of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, exhibits high indicators of antioxidant and antiradical activity. This activity is crucial in counteracting oxidative stress, which is implicated in numerous diseases and disorders. Such compounds are compared to biogenic amino acids like cysteine, which contains a free SH-group, for their potential therapeutic effects in conditions related to oxidative stress (Kaplaushenko, 2019).
Potential in Drug Discovery
The structural flexibility of 1,2,4-triazole derivatives enables the synthesis of compounds with diverse biological activities, including anti-inflammatory, antitumoral, and antiviral properties. The specific features of this compound could make it a valuable scaffold for the development of new drugs, offering opportunities for the exploration of novel therapeutic mechanisms and targets (Ferreira et al., 2013).
Material Science Applications
In material science, the physicochemical properties of triazole derivatives are harnessed for the development of advanced materials, including polymers and coatings. These compounds contribute to the design of materials with specific mechanical strength, thermal stability, and electrical properties. The unique structure of this compound may enhance these applications, particularly in creating high-performance materials with tailored functionalities (Parchenko, 2019).
Environmental Impact and Remediation
The study of organochlorine compounds, including chlorophenyl derivatives, is important for assessing their environmental impact, persistence, and bioaccumulation. While this compound itself is a specific chemical entity, understanding the behavior of its chlorophenyl component in the environment can inform on its potential ecological effects and guide the development of remediation strategies (Krijgsheld & Gen, 1986).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPOZBQHZUCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354136 |
Source


|
| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91092-12-5 |
Source


|
| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

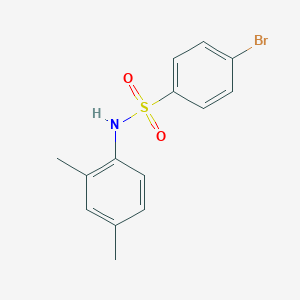

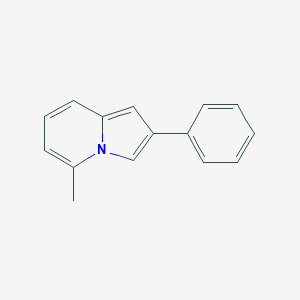
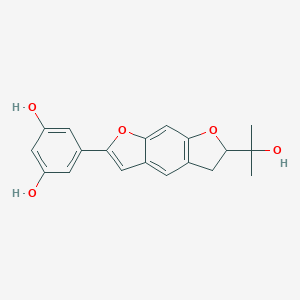
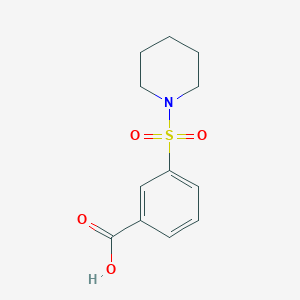
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)

